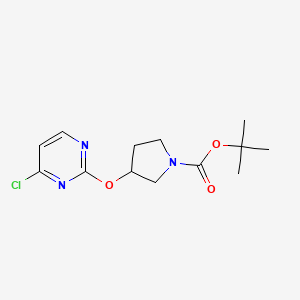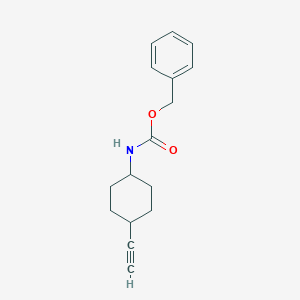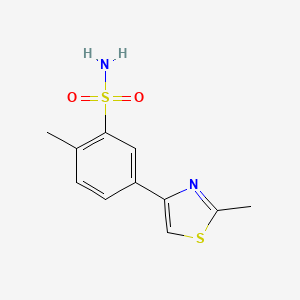
Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- is a complex organic compound with the molecular formula C10H10N2O2S2 This compound is known for its unique structure, which includes a benzenesulfonamide group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- typically involves the reaction of 2-methylbenzenesulfonamide with 2-methyl-4-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions
Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties, showing promise in the development of new therapeutic agents.
作用機序
The mechanism of action of Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
類似化合物との比較
Similar Compounds
- o-Toluenesulfonamide
- o-Methylbenzenesulfonamide
- Toluene-2-sulfonamide
- 2-Methylbenzenesulfonamide
- ortho-Toluenesulfonamide
- Ortho-toluol-sulfonamid
- OTS amide
- 2-Tolylsulfonamide
- NSC 2185
- toluene-2-sulphonamide
Uniqueness
Benzenesulfonamide, 2-methyl-5-(2-methyl-4-thiazolyl)- stands out due to its unique combination of a benzenesulfonamide group and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
66047-80-1 |
|---|---|
分子式 |
C11H12N2O2S2 |
分子量 |
268.4 g/mol |
IUPAC名 |
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-16-8(2)13-10/h3-6H,1-2H3,(H2,12,14,15) |
InChIキー |
QHHRGZYLRHJSAN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
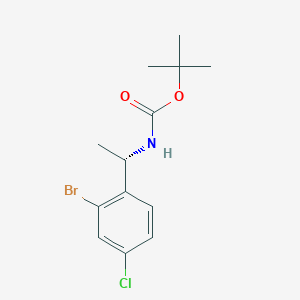
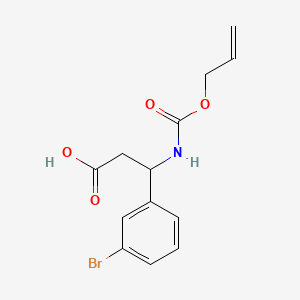
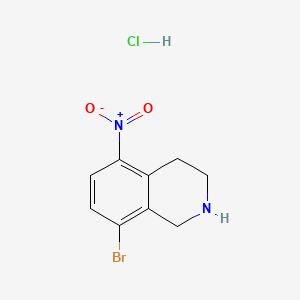
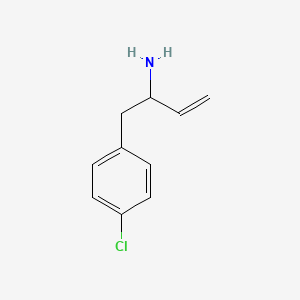
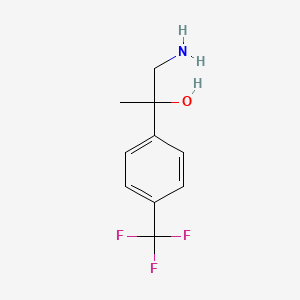

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
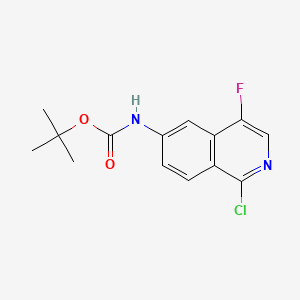
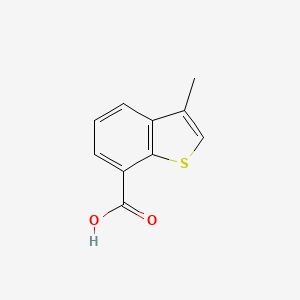
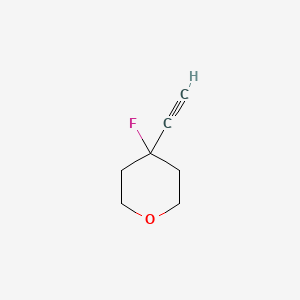
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid](/img/structure/B13499989.png)
